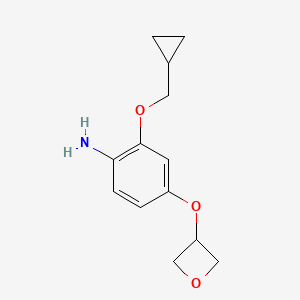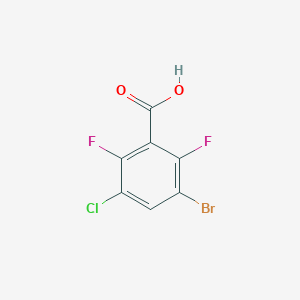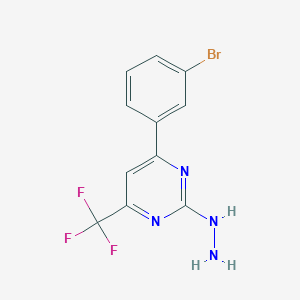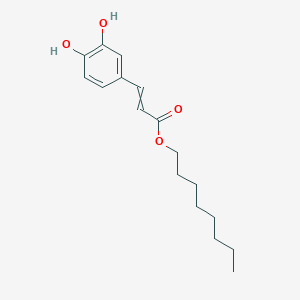![molecular formula C16H18O B13725099 (4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with a complex structure that includes a biphenyl core substituted with an isopropyl group and a methanol group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol typically involves the Grignard reaction, a well-known method for forming carbon-carbon bonds. In this process, 4-isopropylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. The reaction is carried out under inert conditions to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-ylmethane.
Substitution: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-yl halides or amines.
Scientific Research Applications
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the biphenyl core provides hydrophobic interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the isopropyl and methanol groups.
4-Isopropylbiphenyl: Lacks the methanol group but has the isopropyl substitution.
4’-Hydroxybiphenyl: Contains a hydroxyl group but lacks the isopropyl substitution.
Uniqueness
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
[4-(4-propan-2-ylphenyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
VRPDYEAHFGIJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


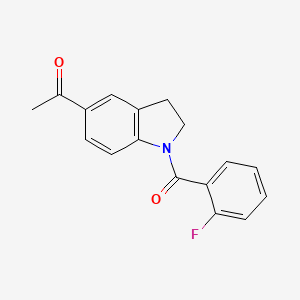
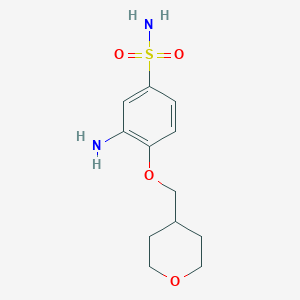
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
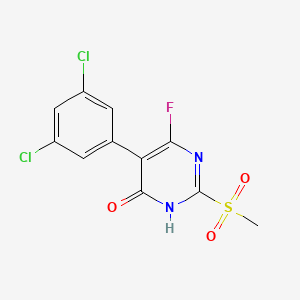
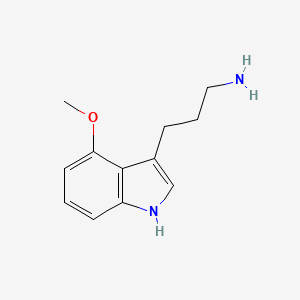
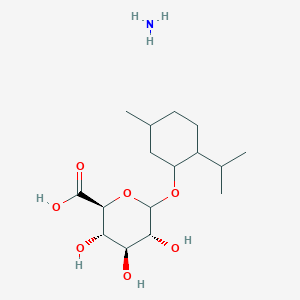
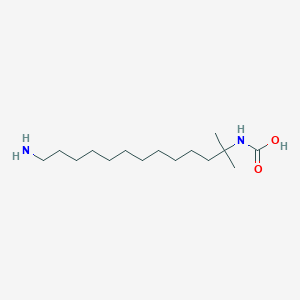
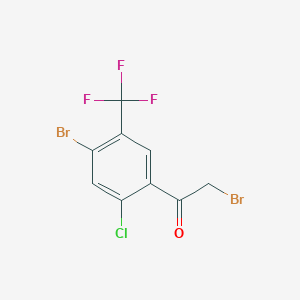
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
